Telacebec
CAS No.: 1334719-95-7
Cat. No.: VC0219212
Molecular Formula: C29H28ClF3N4O2
Molecular Weight: 557.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1334719-95-7 |
---|---|
Molecular Formula | C29H28ClF3N4O2 |
Molecular Weight | 557.0 g/mol |
IUPAC Name | 6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C29H28ClF3N4O2/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33/h3-12,18,21H,2,13-17H2,1H3,(H,34,38) |
Standard InChI Key | OJICYBSWSZGRFB-UHFFFAOYSA-N |
SMILES | CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F |
Canonical SMILES | CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F |
Introduction
Chemical Properties and Structure
Telacebec belongs to the imidazopyridine amide class of compounds, a novel structural class in anti-tuberculosis drug development . The compound's chemical complexity is reflected in its full IUPAC name: 6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide . It is also referred to in scientific literature by synonyms including MMV687696 and Q203 .
Physicochemical Characteristics
The physicochemical properties of Telacebec contribute to its pharmacological profile and bioavailability. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of Telacebec
Property | Value |
---|---|
Hydrogen bond donors | 1 |
Rotatable bonds | 9 |
Topological polar surface area | 57.17 |
Molecular weight | 557.01 |
XLogP | 5.29 |
CAS Registry Number | 1334719-95-7 |
These structural characteristics contribute to Telacebec's pharmacokinetic behavior, including its absorption, distribution, and metabolic stability . The relatively high XLogP value of 5.29 indicates significant lipophilicity, which may influence the compound's tissue distribution and cellular penetration capabilities.
Mechanism of Action
Novel Target in Mycobacterial Energy Metabolism
Telacebec operates through a unique mechanism distinct from other anti-tuberculosis drugs, targeting the energy metabolism of Mycobacterium tuberculosis . Specifically, Telacebec blocks bacterial growth by inhibiting the cytochrome bc1 complex, a critical component of the electron transport chain . This inhibition leads to the depletion of adenosine triphosphate (ATP) synthesis in M. tuberculosis, effectively starving the bacterium of its energy source .
Comparison with Other Energy Metabolism Inhibitors
While another recently approved drug, bedaquiline, also targets mycobacterial energy production, it does so by inhibiting ATP synthase directly . In contrast, Telacebec interferes with an upstream element of the oxidative phosphorylation pathway by targeting the cytochrome bc1 complex essential for electron transport required for ATP synthesis . This difference in target site potentially allows for synergistic effects when Telacebec is combined with bedaquiline, as demonstrated in murine chronic infection models .
The novel mechanism of action makes Telacebec particularly valuable in addressing drug-resistant tuberculosis, as it circumvents existing resistance mechanisms associated with conventional anti-tuberculosis drugs .
Preclinical Research Findings
In Vitro Activity
Preclinical studies have demonstrated Telacebec's potent activity against various strains of Mycobacterium tuberculosis, including drug-resistant variants . The compound inhibited the growth of multi-drug-resistant and extensively drug-resistant M. tuberculosis clinical isolates in the low nanomolar range, demonstrating efficacy against bacterial strains that were otherwise resistant to standard antimicrobial treatments .
Animal Model Studies
In vivo studies using murine models of tuberculosis have further validated Telacebec's therapeutic potential . The compound showed significant activity at doses less than 1 mg/kg in murine models, indicating high potency . Furthermore, when combined with bedaquiline in murine chronic infection models, Telacebec demonstrated good synergy, suggesting promising potential for new drug regimens that could potentially reduce treatment duration and improve outcomes .
Clinical Development
Phase 1 Studies
The first-in-human trial of Telacebec was a randomized, placebo-controlled, double-blind, dose-escalation Phase 1A study (Q203-TB-PI-US001) designed to evaluate the safety, tolerability, and pharmacokinetics of the compound . This study enrolled a total of 56 normal, healthy male and female subjects, with 42 receiving active drug and 14 receiving placebo . The doses of Telacebec ranged from 10 mg to 800 mg in a fasted state, with an additional cohort to investigate food effects on pharmacokinetics .
Phase 2 Studies in Tuberculosis
Following successful Phase 1 studies, Telacebec advanced to Phase 2 trials for tuberculosis treatment. A Phase 2A study evaluated the compound's early bactericidal activity (EBA) in patients with drug-susceptible TB . More recently, a Phase 2 study randomly assigned 64 patients with smear-positive, drug-sensitive TB to receive daily Telacebec at doses of 100 mg, 200 mg, or 300 mg, or standard 4-drug treatment as control, for 14 days .
The results from this study demonstrated a dose-dependent reduction of sputum mycobacterial load, as shown in Table 2 .
Table 2: Early Bactericidal Activity Results from 14-Day Clinical Trial
Parameter | Telacebec 300mg | Standard 4-Drug Treatment (Control) |
---|---|---|
Mean daily change in log CFU (±SD) | 0.097 (±0.050) | 0.200 (±0.073) |
Hours to culture positivity (±SD) | 3.738 (±2.747) | 6.853 (±1.194) |
While the standard 4-drug treatment showed greater bactericidal activity, Telacebec demonstrated clinically significant activity as a single agent, confirming its potential role in future treatment regimens .
Buruli Ulcer Clinical Trial
In July 2024, a Phase 2 proof-of-concept study was initiated to explore the use of Telacebec for treating Buruli ulcer, a neglected tropical disease caused by Mycobacterium ulcerans . This trial, led by Professor Daniel O'Brien at Barwon Health and the Royal Melbourne Hospital in Australia, aims to enroll approximately 40 adult patients with Buruli ulcer who will receive 28 days of Telacebec (300mg) once daily, followed by a year of observation . Preliminary results from this study are expected in 2025 .
If successful, this trial could lead to a significant improvement in Buruli ulcer treatment, potentially cutting treatment duration by more than half compared to current regimens that require up to eight weeks of dual antibiotic therapy with high incidence of side effects .
Pharmacokinetics and Metabolism
Single-Dose Pharmacokinetics
Following a single oral administration of Telacebec at doses ranging from 10 to 800 mg, the compound's plasma concentration reached maximal levels (Cmax) in an average of 2.0 to 3.5 hours and showed multi-exponential decline thereafter . The area under the plasma concentration versus time curve (AUC) was approximately dose-proportional, indicating predictable exposure with increasing doses .
A significant food effect was observed on Telacebec's pharmacokinetic profile. When administered in a fed state compared to a fasted state, there was a marked increase in plasma concentrations with a geometric mean ratio of 3.93 for Cmax . Additionally, a moderate delay in Tmax (4.5 hours) was observed in the fed condition . The compound's half-life (t1/2) also differed significantly between fasted and fed states, as shown in Table 3.
Table 3: Pharmacokinetic Parameters of Telacebec (100 mg) Under Different Conditions
Parameter | Fasted State | Fed State | Geometric Mean Ratio (Fed/Fasted) |
---|---|---|---|
Cmax (ng/mL) | 108.6 | 435.0 | 3.93 [90% CI; 2.60–5.92] |
Tmax (h) | 2.0-3.5 | 4.5 | - |
t1/2 (h) | 21.13 ± 6.73 | 321.12 ± 227.29 | - |
AUClast | - | - | 5.22 [90% CI; 2.73–10.01] |
AUCinf | - | - | 6.74 [90% CI; 3.02–15.04] |
Multiple-Dose Pharmacokinetics
Studies with multiple ascending doses have shown that steady-state plasma concentrations of Telacebec were achieved by day 12 of daily administration . There was a 1.9- to 3.1-fold accumulation in the extent of Telacebec exposure after daily doses for 14 days, consistent with the compound's long half-life .
Metabolism
Analysis of plasma samples from clinical trial participants indicated that Telacebec was the primary circulating entity with no significant metabolites . Three potential metabolites of Telacebec have been identified, but these appear to be relatively minimal compared to the parent drug . This metabolic stability contributes to the compound's prolonged half-life and may support once-daily dosing regimens.
Therapeutic Applications Beyond Tuberculosis
Activity Against Mycobacterium leprae
Clinical studies have also noted Telacebec's activity against Mycobacterium leprae, the causative agent of leprosy . This suggests potential applications in improving treatment regimens for leprosy, another mycobacterial disease with significant global health impact . The compound's novel mechanism of action targeting mycobacterial energy production appears to be effective across multiple pathogenic mycobacterial species .
Current Status and Future Directions
Development Timeline
The clinical development of Telacebec has progressed through several key milestones, as summarized in Table 4.
Table 4: Clinical Development Timeline of Telacebec
Phase | Status | Key Findings |
---|---|---|
Preclinical | Completed | Potent activity in nanomolar range; Efficacy in murine model at <1 mg/kg |
Phase 1 | Completed | Well tolerated; Dose-proportional pharmacokinetics; Significant food effect |
Phase 2A (TB) | Completed | Demonstrated early bactericidal activity in TB patients |
Phase 2 (TB) | Completed | Dose-dependent reduction of sputum mycobacterial load; Well tolerated and safe |
Phase 2 (Buruli ulcer) | Initiated July 2024 | In progress; Results expected in 2025 |
Future Research Needs
While the results from completed studies confirm Telacebec's clinical activity against Mycobacterium tuberculosis, longer trials in combination with other agents are required to validate these results and to investigate the compound's full potential . Future research will likely focus on optimizing combination regimens that include Telacebec for tuberculosis treatment, as well as expanding applications to other mycobacterial infections .
The promising results to date also encourage exploring Telacebec for more effective, shorter treatment regimens for leprosy and Buruli ulcer . The ongoing Buruli ulcer trial will provide valuable insights into the compound's efficacy in this indication .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume